molecular formula C8H15NO B13566511 4-Amino-3,3-dimethylcyclohexan-1-one

4-Amino-3,3-dimethylcyclohexan-1-one

Cat. No.: B13566511
M. Wt: 141.21 g/mol
InChI Key: QWESHXPDUOWODQ-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclohexane ring substituted with an amino group at the 4-position and two methyl groups at the 3-position, along with a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-3,3-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,4-dimethylcyclohexan-1-one
  • 3,3-Dimethylcyclohexanone
  • 4-Chlorophenyl imino-3,3-dimethylcyclohexan-1-one

Uniqueness

4-Amino-3,3-dimethylcyclohexan-1-one is unique due to the presence of both an amino group and a ketone group on a cyclohexane ring with two methyl substituents

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-3,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H15NO/c1-8(2)5-6(10)3-4-7(8)9/h7H,3-5,9H2,1-2H3

InChI Key

QWESHXPDUOWODQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCC1N)C

Origin of Product

United States

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